molecular formula C14H20N2O3S B2853677 Methyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate CAS No. 1797613-76-3

Methyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2853677
CAS No.: 1797613-76-3
M. Wt: 296.39
InChI Key: RVDZXDNLMNJYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives It features a thiophene ring, a common structural motif in many biologically active compounds, and an acetamido group, which is known for its potential biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the reaction of thiophene-3-carboxylic acid with an appropriate amine to form the corresponding amide. This amide is then reacted with methyl piperidine-1-carboxylate under suitable conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.

Biology: In biological research, Methyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate has been studied for its potential biological activity. It may serve as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. It may be used in the treatment of various diseases, including those related to inflammation and infection.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Comparison with Similar Compounds

  • Methyl 4-(3-thienyl)benzoate

  • Thiophene-3-carboxylic acid derivatives

  • Piperidine-1-carboxylate derivatives

Uniqueness: Methyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate stands out due to its unique combination of a thiophene ring and an acetamido group attached to a piperidine backbone. This structural arrangement provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 4-[[(2-thiophen-3-ylacetyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-19-14(18)16-5-2-11(3-6-16)9-15-13(17)8-12-4-7-20-10-12/h4,7,10-11H,2-3,5-6,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDZXDNLMNJYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.